3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and a sulfonyl group that may enhance its biological activity.
The compound is synthesized through organic chemistry methods, primarily in research laboratories focused on drug development and molecular synthesis. It may be derived from related compounds through various chemical reactions.
This compound can be classified as an aromatic sulfonamide due to the presence of the sulfonyl group attached to an aromatic system. It also falls under the category of carboxylic acids due to the propanoic acid moiety.
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid typically involves several key steps:
The molecular structure of 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid can be represented as follows:
The compound's structural data can be summarized in a table:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3S |
| Molecular Weight | 295.39 g/mol |
| IUPAC Name | 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid |
| Canonical SMILES | CC(C(=O)O)C(C1CCCCN1)(C2=CC=C(C=C2)C(S(=O)(=O)C)C)C |
3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid can undergo several chemical reactions:
The mechanism of action for 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid is not fully elucidated but is believed to involve:
3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid has several potential applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research endeavors.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8